5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features an azetidine ring, an oxadiazole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride typically involves the formation of the azetidine and oxadiazole rings followed by their coupling with the trifluoromethoxyphenyl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The starting materials for this synthesis include azetidine derivatives and trifluoromethoxyphenyl boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions would be optimized for high yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring.
Scientific Research Applications
5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azetidine and oxadiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Oxadiazole derivatives: Compounds with oxadiazole rings and various functional groups.
Trifluoromethoxyphenyl compounds: Molecules featuring the trifluoromethoxyphenyl group with different core structures.
Uniqueness
5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both azetidine and oxadiazole rings, along with the trifluoromethoxyphenyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-4-2-1-3-8(9)10-17-11(20-18-10)7-5-16-6-7;/h1-4,7,16H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOHNGYXDBVELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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